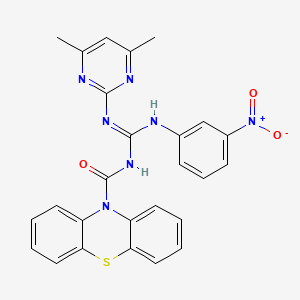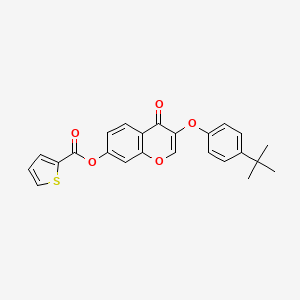![molecular formula C19H21N3O4S B11636111 (2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)
(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“(2Z)-2-[3-甲氧基-4-(3-甲基丁氧基)苄叉基]-6-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮”是一种合成有机分子,属于噻唑并[3,2-b][1,2,4]三嗪衍生物类。
准备方法
合成路线和反应条件
“(2Z)-2-[3-甲氧基-4-(3-甲基丁氧基)苄叉基]-6-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮”的合成通常涉及适当的苯甲醛衍生物与噻唑并[3,2-b][1,2,4]三嗪前体的缩合。反应条件通常包括使用乙醇或甲醇等有机溶剂,以及哌啶或乙酸等催化剂以促进缩合反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇反应器,对温度、压力和反应时间进行精确控制,以确保高产率和纯度。用于监测和控制反应参数的自动化系统对于高效生产至关重要。
化学反应分析
反应类型
化合物“(2Z)-2-[3-甲氧基-4-(3-甲基丁氧基)苄叉基]-6-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮”可以进行各种化学反应,包括:
氧化: 甲氧基和甲基丁氧基可以被氧化形成相应的醛或羧酸。
还原: 苄叉部分可以被还原形成相应的苄基衍生物。
取代: 芳香环可以进行亲电取代反应,如硝化或卤化。
常用试剂和条件
氧化: 如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 在酸性条件下。
还原: 如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代: 如硝酸 (HNO3) 用于硝化或溴 (Br2) 用于溴化。
主要产物
氧化: 形成醛或羧酸。
还原: 形成苄基衍生物。
取代: 形成硝基或卤代衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 作为研究生物过程和相互作用的探针。
医学: 由于其生物活性,有可能成为治疗疾病的治疗剂。
工业: 作为生产药物和农药的中间体。
作用机制
“(2Z)-2-[3-甲氧基-4-(3-甲基丁氧基)苄叉基]-6-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮”的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能抑制或激活这些靶标,从而导致一系列生化事件,最终导致其观察到的生物效应。确切的途径和靶标将取决于化合物使用的特定生物学背景。
相似化合物的比较
类似化合物
(2Z)-2-[3-甲氧基-4-(3-甲基丁氧基)苄叉基]-6-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮: 与其他噻唑并[3,2-b][1,2,4]三嗪衍生物具有结构相似性,例如:
独特性
“(2Z)-2-[3-甲氧基-4-(3-甲基丁氧基)苄叉基]-6-甲基-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮”的独特性在于其在苄叉和噻唑并[3,2-b][1,2,4]三嗪核心上的特定取代模式,这可能赋予与其他类似化合物相比独特的生物活性 and 化学反应活性。
属性
分子式 |
C19H21N3O4S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
(2Z)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H21N3O4S/c1-11(2)7-8-26-14-6-5-13(9-15(14)25-4)10-16-18(24)22-19(27-16)20-17(23)12(3)21-22/h5-6,9-11H,7-8H2,1-4H3/b16-10- |
InChI 键 |
XKQCXDWOFYXGFY-YBEGLDIGSA-N |
手性 SMILES |
CC1=NN2C(=O)/C(=C/C3=CC(=C(C=C3)OCCC(C)C)OC)/SC2=NC1=O |
规范 SMILES |
CC1=NN2C(=O)C(=CC3=CC(=C(C=C3)OCCC(C)C)OC)SC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)

![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)
![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
